molecular formula C9H12BrNO B1433688 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide CAS No. 134328-27-1

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide

Cat. No.: B1433688
CAS No.: 134328-27-1
M. Wt: 230.1 g/mol
InChI Key: BQMLIQVTFWOVPF-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indol-5-ol hydrobromide (CAS 134328-27-1) is an organic salt composed of a dihydroindole core substituted with a methyl group at the 1-position and a hydroxyl group at the 5-position, paired with a hydrobromic acid counterion. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.1 g/mol . The compound is characterized by:

  • Structure: A partially saturated indole ring system (2,3-dihydro-1H-indole) with a methyl group and hydroxyl group at specific positions.

Properties

IUPAC Name

1-methyl-2,3-dihydroindol-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMLIQVTFWOVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134328-27-1
Record name 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
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Preparation Methods

Synthesis of the Indoline Core with 5-Hydroxy Substitution

The 5-hydroxy group on the indoline ring can be introduced by:

N-Methylation of Indoline

N-Methylation is commonly achieved by:

  • Alkylation of the indoline nitrogen using methyl iodide or methyl bromide under basic conditions.
  • Alternative reductive amination methods where the indoline nitrogen is methylated in situ during reduction steps.

This step must be carefully controlled to avoid over-alkylation or side reactions.

Formation of Hydrobromide Salt

The free base 1-methyl-2,3-dihydro-1H-indol-5-ol is converted to its hydrobromide salt by:

  • Treatment with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or acetic acid).
  • The salt formation improves compound stability and crystallinity, facilitating purification.

Detailed Methodological Insights and Reaction Conditions

Step Reagents/Conditions Notes Yield & Purification
1. Hydroxylation/Demethylation Acidic hydrolysis or BBr3 demethylation of 5-methoxyindoline Requires protection of the indoline NH to avoid side reactions; reflux in methanol or dichloromethane solvents High yield (~85-90%); purification by crystallization or chromatography
2. N-Methylation Methyl iodide or methyl bromide with base (e.g., K2CO3) in aprotic solvents like DMF or acetone Controlled to avoid multiple alkylations; reaction temperature 0-25°C Moderate to high yield (~70-85%); purified by recrystallization
3. Salt Formation Treatment with hydrobromic acid in ethanol or acetic acid Forms hydrobromide salt, enhancing stability and crystallinity High yield (>90%); isolated by filtration and drying

Alternative Synthetic Routes and Reducing Agents

Some synthetic routes to related indole derivatives involve reduction of carbonyl precursors using specialized reducing agents, which may be adapted for indoline derivatives:

  • Use of Lithium tri-tert-butoxyaluminum hydride (TBLAH) , Diisobutylaluminium hydride (DIBALH) , or Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) for selective reduction of intermediates to indoline structures.

  • These reagents provide high-quality crude products, often allowing purification by crystallization rather than chromatography, improving scalability.

  • Aprotic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or 2-methyl tetrahydrofuran are preferred for these reductions due to their compatibility and solubility profiles.

Representative Reaction Scheme (Conceptual)

  • Starting Material: 5-Methoxy-1-methylindoline
  • Demethylation: BBr3 in dichloromethane, 0 °C to room temperature, 3-6 h
  • Work-up: Quenching with methanol, extraction
  • Salt Formation: Treatment with HBr in ethanol, stirring at room temperature
  • Isolation: Filtration, washing, and drying to yield this compound

Research Findings and Notes

  • The simultaneous removal of protective groups (e.g., phthalimido and acetyl) during hydrazine hydrate treatment has been reported to efficiently yield unsubstituted indoline derivatives, which can be further methylated and converted to hydrobromide salts.

  • The choice of reducing agent and solvent significantly impacts yield and purity, with less reactive but more selective hydride donors (e.g., TBLAH, DIBALH) preferred over lithium aluminum hydride (LAH) for better process control.

  • Purification by crystallization is favored over chromatographic methods for scalability and cost-effectiveness, especially when high-quality crude products are obtained from optimized reduction steps.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Agents Comments
Hydroxylation/Demethylation BBr3 in DCM, acidic hydrolysis Protect NH group if necessary
N-Methylation Methyl iodide/bromide with base in DMF/acetone Control stoichiometry and temperature
Reduction Agents TBLAH, DIBALH, SDMA in THF or MTBE Selectivity and yield advantages
Salt Formation HBr in ethanol or acetic acid Enhances stability and isolation
Purification Crystallization preferred over chromatography Cost-effective and scalable

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of indole.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide can be achieved through several methods, including:

  • Fischer Indole Synthesis : Involves the reaction of hydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.
  • Reduction and Substitution Reactions : Various reagents like sodium borohydride and halogens can be used to modify the compound for specific applications.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its biological activities:

  • Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication.
  • Anticancer Activity : In vitro studies on human cancer cell lines have demonstrated significant cytotoxic effects. For example:
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231<10Induction of apoptosis
HepG2<15Cell cycle arrest at G2/M phase
HCT116<20Topoisomerase II inhibition

The compound exhibits various biological activities, making it a candidate for further research in pharmacology:

  • Antimicrobial Effects : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects : Preliminary research indicates potential neurotropic activity, which could be beneficial for neurodegenerative diseases.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in:

  • Synthesis of Dyes and Pigments : Its unique chemical structure allows it to serve as a building block for various industrial chemicals.
  • Organic Synthesis : It acts as a precursor for more complex indole derivatives used in different chemical processes.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on breast cancer cells (MDA-MB-231) revealed that the compound significantly induced apoptosis at concentrations below 10 μM. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antiviral Activity

Research exploring the antiviral properties of indole derivatives found that certain modifications to the structure of this compound enhanced its efficacy against influenza viruses, with IC50 values indicating strong inhibitory effects.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

5-Bromo-1H-indole Derivatives
  • Example: 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9, ) Structure: Features a bromine atom at the 5-position of the indole ring and an imidazole-iodobenzyl substituent. Molecular Weight: ~450–500 g/mol (exact value depends on substituents). Melting Point: >200°C, significantly higher than the target compound, likely due to increased molecular rigidity from aromatic substitutions .
6-Bromo-1H-indole Derivatives
  • Example: 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 10, ) Structure: Bromine at the 6-position and similar imidazole-iodobenzyl substitution. Melting Point: >200°C. Key Difference: Positional isomerism (bromine at 6 vs.

Analogues with Methoxy and Alkyl Substituents

5-Methoxy-1H-indole Derivatives
  • Example : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (Compound 79, )
    • Structure : Methoxy group at the 5-position and an indolylmethyl-imidazole substituent.
    • Molecular Weight : 389.04 g/mol.
    • Key Difference : The methoxy group increases electron density on the aromatic ring, enhancing stability against oxidation compared to the hydroxyl group in the target compound .
1-Acetyl-5-bromo-1,2-dihydro-3H-indol-3-one (CAS 106698-07-1, )
  • Structure : Incorporates a ketone at the 3-position and an acetyl group at the 1-position.
  • Molecular Formula: C₁₀H₈BrNO₂.

Hydrobromide Salts of Related Amines

  • Example : (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride ()
    • Structure : Similar dihydroindole core but with an amine group instead of a hydroxyl.
    • Key Difference : The amine group confers basicity, enabling salt formation with HCl instead of HBr. This alters crystallinity and bioavailability .

Physicochemical and Pharmacological Implications

Melting Points and Stability

  • The target compound’s hydrobromide salt form likely enhances stability compared to free-base analogues (e.g., ’s amine derivatives). However, halogenated derivatives (e.g., Compounds 9–10, ) exhibit higher melting points (>200°C) due to increased molecular weight and intermolecular forces .

Solubility and Bioavailability

  • The hydroxyl group in the target compound may improve water solubility, but the hydrobromide salt further enhances ionic character. In contrast, methoxy or acetylated derivatives (e.g., Compound 79, ; CAS 106698-07-1, ) exhibit moderate solubility due to reduced polarity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Methyl-2,3-dihydro-1H-indol-5-ol HBr C₉H₁₂BrNO 230.1 Not reported 1-Me, 5-OH, HBr salt
5-Bromo-3-(4-iodobenzyl-imidazolyl)-1H-indole C₁₈H₁₃BrIN₃ ~500 >200 5-Br, imidazole-4-iodobenzyl
5-Methoxy-1H-indole-imidazole derivative C₂₁H₁₇N₅O 389.04 Not reported 5-OMe, indolylmethyl-imidazole
1-Acetyl-5-bromo-dihydroindol-3-one C₁₀H₈BrNO₂ 270.09 Not reported 1-Ac, 5-Br, 3-ketone

Biological Activity

1-Methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a compound belonging to the indole family, which is notable for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C₉H₁₂BrNO
  • Molecular Weight : 230.10 g/mol
  • Structure : The compound features a dihydroindole structure characterized by a saturated five-membered ring fused to a six-membered aromatic ring, enhancing its solubility and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Fischer Indole Synthesis : Involves the reaction of hydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.
  • Vilsmeier-Haack Reaction : Utilizes phosphorus oxychloride and dimethylformamide to generate indole derivatives.

These methods highlight the versatility in synthesizing this compound for various applications in medicinal chemistry and pharmacology.

Antiviral Properties

Research indicates that this compound exhibits antiviral activities. A study reported its potential efficacy against influenza A viruses with an inhibition concentration (IC50) indicating significant antiviral properties .

Anticancer Activity

The compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For instance:

  • Case Study : In vitro studies on human cancer cell lines such as MDA-MB-231 revealed IC50 values less than 10 μM, indicating potent anticancer effects .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231<10Induction of apoptosis
HepG2<15Cell cycle arrest at G2/M phase
HCT116<20Topoisomerase II inhibition

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Notably:

  • Case Study : It displayed minimum inhibitory concentrations (MIC) below 100 µg/mL against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Binding Affinity : The indole structure allows it to bind with high affinity to multiple receptors involved in cellular signaling pathways.
  • Topoisomerase Inhibition : The compound acts as a topoisomerase II inhibitor, disrupting DNA replication and leading to cell death in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
TryptamineContains an indole structurePrecursor to many biologically active compounds
IndoleBasic structure without substituentsFundamental building block in organic chemistry
5-Hydroxytryptamine (Serotonin)Hydroxylated indole derivativeKey neurotransmitter involved in mood regulation

The unique substitution pattern of this compound contributes to its distinct biological properties compared to other indole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Reactant of Route 2
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1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide

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